5-甲基-3'-脱氧尿苷

描述

Synthesis Analysis

The synthesis of substituted 2'-deoxyuridines has been explored in several studies. For instance, the synthesis of 5-(azidomethyl)-2'-deoxyuridine has been achieved through tosylation of 5-(hydroxymethyl)-2'-deoxyuridine, followed by conversion to azidomethyl derivatives and subsequent catalytic hydrogenation to yield the corresponding amines . Another study describes the preparation of 5-alkyl- and 5-halogeno-2'-deoxyuridine cyclic monophosphate esters from the silver salts of the parent cyclic monophosphates and alkyl(aralkyl) iodides . Additionally, the synthesis of 5-heteroaryl-substituted 2'-deoxyuridines has been reported, with various heteroaromatics obtained from different 5-substituted 2'-deoxyuridines . A method for the synthesis of 6-substituted 2'-deoxyuridines via lithiation of a protected 2'-deoxyuridine derivative followed by reaction with electrophiles has also been presented .

Molecular Structure Analysis

The molecular structure of these nucleoside analogs is crucial for their biological activity. The crystal and molecular structure of a 5-iodo-2'-deoxyuridine cyclic monophosphate ester has been determined, providing insights into the conformation and potential interactions of these molecules . Although the exact structure of 5-Methyl-3'-deoxyuridine is not discussed, the structural analyses of related compounds can offer valuable information about the steric and electronic effects of substituents on the nucleoside scaffold.

Chemical Reactions Analysis

The chemical reactivity of substituted 2'-deoxyuridines is important for their biological function. The generation of a 5-(2'-deoxyuridinyl)methyl radical from a phenyl selenide precursor has been demonstrated, which is significant as such radicals can be involved in DNA damage and repair mechanisms . The papers do not provide specific reactions for 5-Methyl-3'-deoxyuridine, but the discussed reactions of similar compounds can shed light on the types of chemical transformations that these nucleosides can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted 2'-deoxyuridines, such as solubility, stability, and reactivity, are influenced by their substituents. The papers provided do not directly address the properties of 5-Methyl-3'-deoxyuridine, but the synthesis and structural characterization of related compounds suggest that these properties are carefully considered in the context of their potential biological applications .

Relevant Case Studies

The antiviral activities of these nucleoside analogs have been evaluated in several studies. Compounds such as 5-(azidomethyl)-2'-deoxyuridine have shown to inhibit the growth of murine Sarcoma 180 and L1210 in culture and to strongly inhibit the replication of herpes simplex virus type 1 . Selective antiviral activity against herpes simplex virus type 1 and varicella zoster virus has been noted for 5-heteroaryl-substituted 2'-deoxyuridines, indicating the importance of phosphorylation by virus-specified thymidine kinase for their activity . These case studies highlight the potential therapeutic applications of these nucleoside analogs in treating viral infections.

科学研究应用

-

5-Iodo-2′-deoxyuridine (IUdR)

- Scientific Field : Medicine, specifically Oncology .

- Application Summary : IUdR is a meaningful anticancer drug. It is a thymidine analog which can be used in a cocktail with other drugs, for advanced head and neck cancers, and for herpes simplex virus type 1 .

- Methods of Application : IUdR can be combined with radiation in the treatment of malignant glioma .

- Results or Outcomes : IUdR has been recognized for several decades as an effective in vitro and in vivo radiosensitizer using various mouse and human tumor cell lines .

-

5-Ethynyl-2′-Deoxyuridine (EdU)

- Scientific Field : Molecular Genetics and Genomics .

- Application Summary : EdU has been largely utilized as the means of monitoring DNA replication and cellular division .

- Methods of Application : EdU is administered to Chinese hamster ovary (CHO) wild type and DNA repair-deficient cells .

- Results or Outcomes : EdU treatment displayed a higher cytotoxicity and genotoxicity than BrdU treatment. Cells with defective homologous recombination repair displayed a greater growth delay and severe inhibition of clonogenicity with EdU compared to wild type and other DNA repair-deficient cells .

安全和危害

未来方向

属性

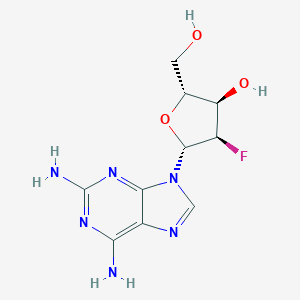

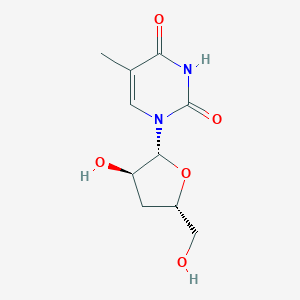

IUPAC Name |

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUWZFRYAAHPDN-LKEWCRSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432282 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3'-deoxyuridine | |

CAS RN |

7084-29-9 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

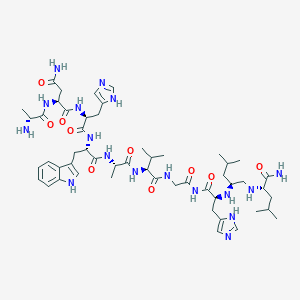

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)